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Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester with potential applications as
a building block in organic synthesis, particularly in the fields of medicinal chemistry and
materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and
a methyl ester group on a benzene ring, offers multiple reactive sites for further chemical
transformations. This guide provides a comprehensive overview of the IUPAC nomenclature,
physicochemical properties, a plausible synthetic route, and a discussion of its potential
applications based on the chemistry of related compounds.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) nomenclature, is methyl 4-fluoro-3-iodobenzoate.

The name is derived as follows:

» benzoate: Indicates the presence of a benzene ring attached to a carboxyl group, forming a
benzoate ester.

e methyl: Specifies that the ester is a methyl ester.

o 4-fluoro: A fluorine atom is substituted at the 4-position of the benzene ring.
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» 3-iodo: An iodine atom is substituted at the 3-position of the benzene ring.

The numbering of the benzene ring starts from the carbon atom bearing the carboxylate group
as position 1.

A diagram illustrating the breakdown of the IUPAC nomenclature is provided below:

IUPAC Nomenclature of Methyl 4-fluoro-3-iodobenzoate
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A diagram illustrating the components of the IUPAC name.

Physicochemical and Spectral Data

A summary of the available quantitative data for Methyl 4-fluoro-3-iodobenzoate is presented
in the table below. It is important to note that while some physical properties are reported,
comprehensive experimental spectroscopic data (NMR, IR, Mass Spec) for this specific
compound is not readily available in the public domain. Data for structurally similar compounds
exist and can provide an estimation, but are not included here to maintain accuracy.
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Property Value Reference

Molecular Formula CsHeFIO2 [1]

Molecular Weight 280.04 g/mol

CAS Number 1121586-29-5 [1]

Appearance Solid [1]

Melting Point 42-43 °C [1]

Boiling Point 288 °C (Predicted)

Density 1.823 g/cm3 (Predicted)

Solubility Data not available
INChl=1S/C8H6FIO2/c1-12-

InChl 8(11)5-2-3-6(9)7(10)4-5/h2- [1]
4H,1H3

InChiKey VVVNAJAWYUURAO- o

UHFFFAOYSA-N

Canonical SMILES

COC(=0)C1=CC=C(F)C(l)=C1

[1]

Experimental Protocols: Synthesis

While a specific detailed experimental protocol for the synthesis of Methyl 4-fluoro-3-

iodobenzoate is not widely published, a plausible and common method for its preparation is

the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, with

methanol in the presence of an acid catalyst.

Proposed Synthesis via Fischer Esterification
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Proposed Synthesis of Methyl 4-fluoro-3-iodobenzoate
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A workflow diagram for the proposed synthesis.
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Methodology:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 4-fluoro-3-iodobenzoic acid (1.0 eq.).

o Reagent Addition: Add an excess of methanol to act as both the reactant and the solvent. A
typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.

o Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric
acid (e.g., 0.1-0.2 eq.), to the mixture.

e Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24
hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Carefully
neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can
then be extracted with an organic solvent such as ethyl acetate. The organic layers are
combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na2SOa or
MgSOa).

 Purification: The solvent is removed under reduced pressure, and the crude product can be
purified by recrystallization or column chromatography to yield pure Methyl 4-fluoro-3-
iodobenzoate.

Applications in Drug Development and Organic
Synthesis

While specific biological activities or direct applications in drug development for Methyl 4-
fluoro-3-iodobenzoate are not extensively documented, its structural motifs suggest
significant potential as a versatile intermediate.

e Fluorine in Medicinal Chemistry: The presence of a fluorine atom can significantly alter the
physicochemical properties of a molecule. It can enhance metabolic stability, increase
binding affinity to target proteins, and modulate the pKa of nearby functional groups. These
properties are highly desirable in drug design.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b572579?utm_src=pdf-body
https://www.benchchem.com/product/b572579?utm_src=pdf-body
https://www.benchchem.com/product/b572579?utm_src=pdf-body
https://www.benchchem.com/product/b572579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 lodine as a Handle for Cross-Coupling Reactions: The iodine substituent is an excellent
leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki,
Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide
range of substituents at the 3-position, enabling the synthesis of diverse molecular scaffolds
for drug discovery. For instance, the related compound, methyl 4-iodobenzoate, is utilized in
the synthesis of intermediates for OLED materials and antibiotics.[2]

» Building Block for Complex Molecules: As a trifunctionalized benzene ring, Methyl 4-fluoro-
3-iodobenzoate can serve as a key starting material for the synthesis of complex organic
molecules with potential applications in pharmaceuticals, agrochemicals, and materials
science.

Given the lack of specific data on its biological activity, no signaling pathway diagrams can be
provided at this time. Research into the reactivity and potential applications of this compound is
an area ripe for exploration.

Conclusion

Methyl 4-fluoro-3-iodobenzoate is a chemical compound with a well-defined IUPAC
nomenclature and a set of known physical properties. While detailed experimental data,
particularly spectroscopic and application-specific information, is sparse in publicly accessible
literature, its chemical structure suggests high utility as a synthetic intermediate. The presence
of both fluorine and iodine atoms provides medicinal chemists and synthetic organic chemists
with a valuable tool for the construction of novel and complex molecules. Further research is
warranted to fully elucidate the reactivity, biological activity, and potential applications of this
promising building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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